2-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride
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Overview
Description
“2-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1423025-83-5 . It has a molecular weight of 266.57 . The IUPAC name for this compound is 2-(3-bromo-2-methoxyphenyl)ethanamine hydrochloride . It appears as a powder and is stored at a temperature of 4°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12BrNO.ClH/c1-12-9-7(5-6-11)3-2-4-8(9)10;/h2-4H,5-6,11H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound appears as a powder and is stored at a temperature of 4°C . It has a molecular weight of 266.57 .Scientific Research Applications
Key Precursor for Lusutrombopag Synthesis
The compound “(S)-1-(3′-Bromo-2′-methoxyphenyl)ethanol” ((S)-1b), which can be derived from “2-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride”, is a key precursor for the synthesis of Lusutrombopag . Lusutrombopag is a medication used to treat low blood platelet counts in adults with chronic liver disease.
Bioreduction of Ethanone Derivatives
The bioreduction of “1-(3′-bromo-2′-methoxyphenyl)ethanone” (1a), a related compound, offers an attractive method to access important compounds like (S)-1b . This process involves the use of carbonyl reductases, enzymes that can convert certain organic compounds into their reduced forms.
Enzymatic Synthesis
The compound can be used in enzymatic synthesis processes. For instance, a carbonyl reductase from Novosphingobium aromaticivorans (CBR) was found to completely convert 100 g/L of 1a to (S)-1b .
Asymmetric Reduction
The compound can also be used in asymmetric reduction processes. A carbonyl reductase from Novosphingobium sp. Leaf2 (NoCR) was identified to completely convert 200 g/L of 1a to (S)-1b with excellent enantioselectivity (>99% ee) and 77% isolated yield .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of exposure or if specific accidents occur .
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that similar compounds can react with aldehydes and ketones to form oximes or hydrazine to form hydrazones .
Biochemical Pathways
Similar compounds are known to be involved in various biochemical reactions, such as the formation of oximes and hydrazones .
Result of Action
Similar compounds are known to cause various changes at the molecular and cellular level .
properties
IUPAC Name |
2-(3-bromo-2-methoxyphenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO.ClH/c1-12-9-7(5-6-11)3-2-4-8(9)10;/h2-4H,5-6,11H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMFKJYXOQTNST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Br)CCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride |
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